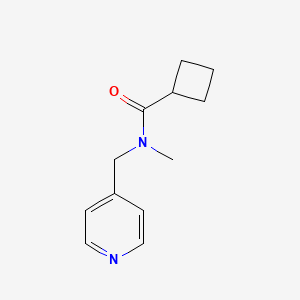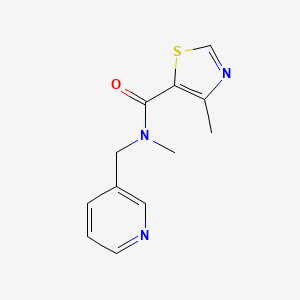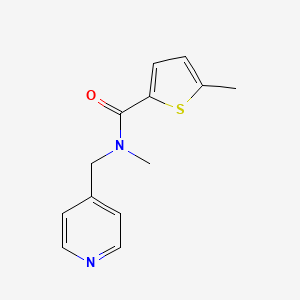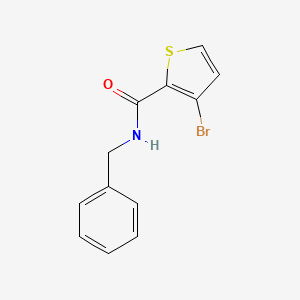
1-(3-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-one, also known as MDPV, is a synthetic cathinone that has gained popularity as a recreational drug due to its stimulant effects. However, it has also shown potential in scientific research as a tool for studying the central nervous system. In
Applications De Recherche Scientifique
1-(3-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-one has been used in scientific research as a tool for studying the central nervous system. It has been shown to have a high affinity for the dopamine transporter, leading to increased dopamine release in the brain. This makes it useful for studying the role of dopamine in addiction and other neurological disorders.
Mécanisme D'action
1-(3-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-one works by inhibiting the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in a stimulant effect, similar to that of other amphetamines.
Biochemical and Physiological Effects
1-(3-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-one has been shown to increase heart rate, blood pressure, and body temperature in users. It also causes euphoria, increased energy, and a sense of well-being. However, it can also lead to paranoia, anxiety, and hallucinations.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-one has several advantages for use in lab experiments, including its high potency, selectivity for the dopamine transporter, and ability to cross the blood-brain barrier. However, its potential for abuse and lack of long-term safety data are significant limitations.
Orientations Futures
There are several areas of future research that could be explored with 1-(3-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-one. These include studying its effects on other neurotransmitters, investigating its potential as a treatment for neurological disorders, and exploring its use as a tool for studying the brain's reward system.
Conclusion
1-(3-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-one is a synthetic cathinone that has gained popularity as a recreational drug, but also has potential as a tool for studying the central nervous system. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a valuable tool for scientific research. Further research in this area could lead to new insights into the brain and its functions.
Méthodes De Synthèse
1-(3-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-one is synthesized through a multi-step process that involves the reaction of piperidine with 2-bromovalerophenone to produce 1-(3-bromophenyl)-2-(methylamino)propan-1-one. This compound is then reacted with 2-methyltetrahydrofuran-3-one to yield 1-(3-Methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-one.
Propriétés
IUPAC Name |
1-(3-methylpiperidin-1-yl)-3-(oxolan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2/c1-11-4-2-8-14(10-11)13(15)7-6-12-5-3-9-16-12/h11-12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVLRFFHDODNDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2-Chloroprop-2-enyl)piperidin-4-yl]methanol](/img/structure/B7526772.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7526778.png)


![N-cyclopropyl-N-ethyl-2-[4-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]piperazin-1-yl]acetamide](/img/structure/B7526799.png)



![N-[[1-(dimethylamino)cyclopentyl]methyl]methanesulfonamide](/img/structure/B7526828.png)



![N-[3-(5-amino-1-phenylpyrazol-3-yl)propyl]-6-(2,6-dimethylmorpholin-4-yl)pyridine-3-carboxamide](/img/structure/B7526853.png)
